molecular formula C19H20N2O3 B2601249 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 2093514-59-9

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No.: B2601249
CAS No.: 2093514-59-9
M. Wt: 324.38
InChI Key: IASVSLRFQPVXDU-UHFFFAOYSA-N
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Description

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a compound that belongs to the class of azetidinone derivatives Azetidinones are four-membered nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

The synthesis of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves the formation of the azetidinone ring followed by the introduction of the methoxymethyl and phenyl groups. One common synthetic route includes the reaction of a suitable amine with a β-lactam precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.

Chemical Reactions Analysis

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the azetidinone ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, such as serine proteases, by forming a stable complex with the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s methoxymethyl and phenyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide can be compared with other azetidinone derivatives, such as:

    N-[3-chloro-2-oxo-4-(substituted)phenylazetidin-1-yl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: This compound has similar structural features but different substituents, leading to variations in biological activity.

    Azetidin-2-one (β-lactam): A widely studied class of compounds known for their antibiotic properties, including penicillins and cephalosporins.

    2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinone derivatives: These compounds have shown potent antibacterial and antifungal activities.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-13-15-7-5-6-14(10-15)11-18(22)20-17-12-21(19(17)23)16-8-3-2-4-9-16/h2-10,17H,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASVSLRFQPVXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CC(=O)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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